2-(6-Fluoro-2-hydroxyquinolin-3-yl)acetic acid
Description
2-(6-Fluoro-2-hydroxyquinolin-3-yl)acetic acid is a fluorinated quinoline derivative featuring a hydroxy group at position 2 and an acetic acid moiety at position 3.
A similar approach, substituting 4-methoxyphenylglyoxal with a fluorinated precursor, could yield the target compound.
Properties
Molecular Formula |
C11H8FNO3 |
|---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
2-(6-fluoro-2-oxo-1H-quinolin-3-yl)acetic acid |
InChI |
InChI=1S/C11H8FNO3/c12-8-1-2-9-6(4-8)3-7(5-10(14)15)11(16)13-9/h1-4H,5H2,(H,13,16)(H,14,15) |
InChI Key |
YCKIMZWNLZQEJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(C(=O)N2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-2-hydroxyquinolin-3-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroquinoline and glyoxylic acid.
Formation of Intermediate: The initial step involves the reaction of 6-fluoroquinoline with glyoxylic acid under acidic conditions to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the quinoline ring system.
Hydrolysis: The final step involves the hydrolysis of the intermediate to yield 2-(6-Fluoro-2-hydroxyquinolin-3-yl)acetic acid.
Industrial Production Methods
Industrial production of 2-(6-Fluoro-2-hydroxyquinolin-3-yl)acetic acid may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoro-2-hydroxyquinolin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The fluorine atom in the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further explored for their biological and chemical properties.
Scientific Research Applications
2-(6-Fluoro-2-hydroxyquinolin-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is studied for its potential as an antimicrobial, antifungal, and antiproliferative agent.
Medicine: Research is ongoing to explore its potential as a neuroprotective agent and its ability to inhibit certain enzymes.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and as a fluorescent chemosensor.
Mechanism of Action
The mechanism of action of 2-(6-Fluoro-2-hydroxyquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as DNA synthesis and cell proliferation.
Pathways: It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 2-(6-Fluoro-2-hydroxyquinolin-3-yl)acetic acid with similar quinoline derivatives:
Key Observations :
- Hydrogen Bonding : The 2-hydroxy group distinguishes the target compound from analogs with methoxy or oxo groups, enabling stronger hydrogen-bonding interactions .
- Solubility : The acetic acid moiety improves aqueous solubility, critical for bioavailability. Salt forms (e.g., hydrochloride in ) further enhance solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
